molecular formula C8H9BN2O3 B13466703 (4-Methoxy-1H-indazol-7-yl)boronic acid

(4-Methoxy-1H-indazol-7-yl)boronic acid

Cat. No.: B13466703
M. Wt: 191.98 g/mol
InChI Key: NWRGLDFTNUPIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-1H-indazol-7-yl)boronic acid is a boronic acid derivative with a methoxy group attached to the fourth position of the indazole ring

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-1H-indazol-7-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Mechanism of Action

The mechanism of action of (4-Methoxy-1H-indazol-7-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes, leading to inhibition or modulation of their activity . This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-1H-indazol-7-yl)boronic acid is unique due to the specific positioning of the methoxy and boronic acid groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H9BN2O3

Molecular Weight

191.98 g/mol

IUPAC Name

(4-methoxy-1H-indazol-7-yl)boronic acid

InChI

InChI=1S/C8H9BN2O3/c1-14-7-3-2-6(9(12)13)8-5(7)4-10-11-8/h2-4,12-13H,1H3,(H,10,11)

InChI Key

NWRGLDFTNUPIAF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=C(C=C1)OC)C=NN2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.